4-Oxoretinol

Retinoid Signaling Nuclear Receptor Pharmacology Transcriptional Regulation

Researchers studying RAR-mediated signaling face cross-reactivity issues when using all-trans-retinoic acid, which activates both RARs and RXRs. 4-Oxoretinol solves this by acting as a direct, RAR-selective transcriptional activator without requiring prior metabolic conversion. • Direct RAR binding at nanomolar concentrations (100 pM activity in F9 reporter assays) • No RXR cross-reactivity-cleaner RAR pathway dissection • Distinct metabolic signature (4-oxoretinyl esters) enables clear HPLC tracing vs. tRA • Endogenous relevance: ~10-15% of retinol metabolized to 4-oxoretinol in differentiating F9 cells

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 62702-55-0
Cat. No. B014405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxoretinol
CAS62702-55-0
Synonyms15-Hydroxyretin-4-one;  3-(9-Hydroxy-3,7-dimethyl-1,3,5,7-nonatetraenyl)-2,4,4-_x000B_trimethyl-2-cyclohexen-1-one;  4-Oxoretinol;  all-trans-4-Oxoretinol; 
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C
InChIInChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-12+
InChIKeyPLIUCYCUYQIBDZ-RMWYGNQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxoretinol: Procurement & Differentiation Overview


4-Oxoretinol (4-oxo-ROL; CAS 62702-55-0) is a naturally occurring retinoid metabolite of vitamin A, formally defined as all-trans-retinol bearing an oxo group at the 4-position of the cyclohexenyl ring [1]. It is distinguished from the broader retinoid class by its capacity to act as a direct ligand and transcriptional activator of retinoic acid receptors (RARs) without prior conversion to a carboxylic acid derivative—a property not shared by its precursor all-trans-retinol [2]. This endogenous compound is detected in differentiating F9 embryonal carcinoma cells and has been implicated in cell differentiation, embryonic patterning, and growth regulation in normal and malignant epithelial contexts [3].

Workflow RAR-selective transcriptional activation studies without RXR cross-reactivity
Selection Reported direct RAR transactivation; no prior metabolic conversion to acid required
Use Context Differentiation and retinoid metabolism research where retinoic acid-independent signaling is essential

4-Oxoretinol: Key Differentiators vs. Retinoids


4-Oxoretinol occupies a unique functional niche among retinoids that precludes simple substitution with all-trans-retinol, all-trans-retinoic acid (tRA), or 4-oxoretinoic acid (4-oxo-RA). Unlike all-trans-retinol, which lacks intrinsic RAR transactivation activity, 4-oxoretinol directly binds and activates RARs at nanomolar concentrations [1]. Compared with tRA, 4-oxoretinol does not require intracellular acidification to exert its effects and exhibits a distinct metabolic fate, forming 4-oxoretinyl esters rather than being predominantly retained as the free alcohol [2]. Additionally, 4-oxoretinol does not activate retinoid X receptors (RXRs), thereby providing RAR-selective signaling [1]. These biochemical and pharmacological distinctions have direct consequences for experimental outcomes, making 4-oxoretinol a non-interchangeable reagent in studies of retinoid signaling, differentiation, and RAR-mediated transcription.

All-trans-retinol may not substitute
Retinol lacks direct RAR transactivation activity; experimental outcomes requiring RAR-mediated transcription may not be replicated.
All-trans-retinoic acid (tRA) follows distinct metabolic routing
tRA is predominantly retained as free acid, whereas 4-oxoretinol is esterified; metabolic fate differences may confound pathway-specific interpretation.
Pan-RXR agonists introduce non-specific crosstalk
Compounds activating both RAR and RXR (e.g., 9-cis-retinoic acid) may obscure RAR-selective signaling analysis; 4-oxoretinol limits this by avoiding RXR activation.

4-Oxoretinol: Comparative Evidence vs. Analogs


RAR Transcriptional Activation vs. Retinol

4-Oxoretinol directly activates transcription via retinoic acid receptors (RARs) at picomolar to nanomolar concentrations, whereas the parent compound all-trans-retinol exhibits no detectable RAR transactivation activity under identical assay conditions [1]. This functional gain is attributable to the 4-oxo modification, which enables ligand binding despite the absence of a carboxylic acid moiety [1].

RAR activation vs. retinol
Direct head-to-head
1 nM – 100 pM activates RARs
Retinol: no detectable activity
Supports RAR pathway-specific activation interpretation
F9 cell reporter assay context
Retinoid Signaling Nuclear Receptor Pharmacology Transcriptional Regulation

Esterification Profile vs. Retinoic Acid

In normal human mammary epithelial cells (HMECs) treated with 1 μM 4-oxoretinol, the compound is predominantly metabolized to 4-oxoretinyl esters; no detectable all-trans-retinoic acid (tRA) is formed [1]. In contrast, cells treated with 1 μM tRA retain the majority of tRA in its free acid form without significant esterification [1]. This divergent metabolic routing confirms that 4-oxoretinol's biological effects are not mediated through conversion to tRA.

Metabolic fate vs. tRA
Direct head-to-head
Predominantly esterified (4-oxoretinyl esters); no tRA detected
tRA: predominantly free acid; minimal esterification
Distinct metabolic routing supports retinoid pathway differentiation
HMEC model; HPLC analysis
Retinoid Metabolism Cellular Pharmacokinetics HPLC Analysis

Lipid Peroxidation Prevention vs. Retinol/Retinal

In a mouse skin model, topical application of retinol and retinal prevented menadione-induced epidermal lipid peroxidation, whereas 4-oxoretinol and 4-oxoretinal failed to confer protection [1]. This indicates that the 4-oxo modification eliminates the antioxidant capacity retained by the parent alcohol and aldehyde forms.

Lipid peroxidation prevention
Direct head-to-head
No prevention observed
Retinol/retinal: significant prevention observed
Eliminates antioxidant confound in in vivo retinoid receptor studies
Mouse skin model; menadione challenge
Oxidative Stress Dermatological Pharmacology In Vivo Retinoid Activity

Gene Expression Profile vs. Retinal

Quantitative PCR analysis in mouse skin revealed that topical retinal significantly increased expression of keratin 4, amphiregulin, heparin-binding EGF, and CYP26A1, whereas 4-oxoretinol and 4-oxoretinal did not reproduce these expression changes [1]. This demonstrates that the 4-oxo modification attenuates the transcriptional induction of a subset of retinoid-responsive genes.

Gene expression vs. retinal
Direct head-to-head
No significant increase in K4, AREG, HB-EGF, CYP26A1
Retinal: significant increase observed
Provides a selective transcriptional profile for pathway dissection
In vivo mouse skin, qPCR context
Transcriptomics Keratinocyte Biology Retinoid-Responsive Genes

4-Oxoretinol Production from Retinol in F9 Cells

In differentiating F9 embryonal carcinoma cells treated with all-trans-retinoic acid, approximately 10–15% of total retinol is converted to 4-hydroxyretinol and 4-oxoretinol over an 18-hour period, with no detectable conversion to all-trans-retinoic acid or 9-cis-retinoic acid [1]. This quantifies the endogenous capacity for 4-oxoretinol synthesis under differentiation conditions.

Endogenous conversion rate
Class-level inference
10–15% of retinol converted to 4-hydroxy/4-oxoretinol
Conversion to tRA: 0% (not detected)
Supports endogenous 4-oxoretinol production in differentiation models
at-RA-treated F9 cells; 18 h incubation
Cellular Metabolism Retinoid Biosynthesis Differentiation Models

RAR Selectivity Over RXR

4-Oxoretinol binds and activates retinoic acid receptors (RARs) but does not bind or transcriptionally activate retinoid X receptors (RXRs) [1]. This contrasts with 9-cis-retinoic acid and other pan-agonists that activate both receptor families, and with all-trans-retinol which activates neither [1].

RAR selectivity over RXR
Class-level inference
RAR active; RXR inactive
9-cis-RA: both active; retinol: neither active
Enables RAR-specific pathway analysis without RXR activation
In vitro binding and transactivation assays
Nuclear Receptor Selectivity RAR-RXR Heterodimer Signaling Pharmacological Profiling

4-Oxoretinol: Key Research Applications


RAR-Selective Transcriptional Activation

4-Oxoretinol is uniquely suited for experiments that require direct, RAR-selective transcriptional activation without RXR cross-reactivity. At concentrations as low as 100 pM, it activates RARs in F9 cell-based reporter assays, whereas all-trans-retinol exhibits no activity [1]. This makes 4-oxoretinol the reagent of choice for dissecting RAR-specific signaling pathways in differentiation, development, and cancer biology.

Differentiation Induction in Embryonal Carcinoma & Stem Cells

In F9 embryonal carcinoma cells, 4-oxoretinol induces differentiation without prior conversion to retinoic acid, and approximately 10–15% of endogenous retinol is metabolized to 4-oxoretinol under differentiation conditions [1]. Researchers investigating the molecular mechanisms of retinoid-induced differentiation, particularly in stem cell and teratocarcinoma models, should select 4-oxoretinol to study a physiologically relevant, non-acid retinoid signaling molecule.

Retinoid Metabolism & Pharmacokinetics

The distinct metabolic fate of 4-oxoretinol—predominant esterification to 4-oxoretinyl esters in HMECs versus the free acid retention of tRA—provides a valuable tool for comparative retinoid metabolism studies [1]. HPLC-based metabolic tracing experiments that aim to differentiate between retinoid esterification and oxidation pathways will benefit from using 4-oxoretinol as a reference compound with a well-characterized metabolic signature.

In Vivo Retinoid Activity Without Antioxidant Confounds

Topical 4-oxoretinol does not prevent menadione-induced epidermal lipid peroxidation in mouse skin, unlike retinol and retinal [1]. This property makes 4-oxoretinol a cleaner probe for in vivo studies of retinoid receptor-mediated effects in skin, as it eliminates the confounding antioxidant activity that accompanies retinol and retinal treatment.

Application
Selection Property
Validation Focus
RAR signaling pathway studies
Reported RAR-selective transactivation without RXR cross-reactivity
Verify RAR isoform-specific activation in target cell model
Cellular differentiation research
Differentiation induction without acid conversion; endogenous metabolite context
Assess differentiation marker induction in stem/teratocarcinoma models
Retinoid metabolism tracing
Distinct esterification profile (4-oxoretinyl esters) vs. free acid
Confirm metabolic routing via HPLC in target cell system
In vivo retinoid signaling (antioxidant-free)
Absence of antioxidant lipid peroxidation prevention
Separate receptor-mediated effects from antioxidant activity in skin models

Technical Documentation Hub

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23 linked technical documents
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